molecular formula C28H44Cl2N4O6 B12399116 Kukoamine A-d8 (dihydrochloride)

Kukoamine A-d8 (dihydrochloride)

Cat. No.: B12399116
M. Wt: 611.6 g/mol
InChI Key: HBTFLNFDZKITRE-JRDXKIQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kukoamine A-d8 (dihydrochloride) is a deuterium-labeled analog of the naturally occurring polyamine conjugate Kukoamine A. It is chemically defined as N,N'-((butane-1,4-diylbis(azanediyl))bis(propane-3,1-diyl))bis(3-(3,4-dihydroxyphenyl)propanamide), with eight deuterium atoms replacing hydrogen at specific positions (C₂₈H₃₄D₈N₄O₆·2HCl; molecular weight: 538.71 g/mol) . This compound serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies, enabling precise quantification of native Kukoamine A in biological matrices. Its isotopic labeling minimizes interference with endogenous analytes while maintaining chromatographic behavior identical to the non-deuterated form .

Properties

Molecular Formula

C28H44Cl2N4O6

Molecular Weight

611.6 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-N-[3-[[1,1,2,2,3,3,4,4-octadeuterio-4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butyl]amino]propyl]propanamide;dihydrochloride

InChI

InChI=1S/C28H42N4O6.2ClH/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22;;/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38);2*1H/i1D2,2D2,13D2,14D2;;

InChI Key

HBTFLNFDZKITRE-JRDXKIQOSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])NCCCNC(=O)CCC1=CC(=C(C=C1)O)O)C([2H])([2H])NCCCNC(=O)CCC2=CC(=C(C=C2)O)O.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Fundamental Deuteration Strategies for Spermine Derivatives

General Principles of Deuteration

The preparation of deuterated compounds like Kukoamine A-d8 involves several established deuteration strategies. These approaches can be broadly classified into two categories: direct deuteration of the parent compound and de novo synthesis incorporating deuterated building blocks. Understanding these fundamental strategies is essential for designing efficient synthesis protocols for Kukoamine A-d8 (dihydrochloride).

Direct deuteration methods often involve hydrogen-deuterium exchange reactions catalyzed by acids, bases, or transition metals. These approaches typically require careful control of reaction conditions to achieve site-specific deuteration. Alternatively, de novo synthesis involves constructing the molecule using pre-deuterated building blocks, ensuring precise placement of deuterium atoms in the final structure.

Deuteration Methods for Polyamines

Polyamine structures like those found in Kukoamine A present unique opportunities and challenges for deuteration. Established protocols for deuterating polyamines typically involve protecting group strategies to control regioselectivity. A relevant example from the literature involves the synthesis of deuterated spermine derivatives, which share structural similarities with Kukoamine A.

The synthesis of deuterium-labeled spermine compounds, as reported by researchers, involves a series of protection and deprotection steps using selective protecting reagents. This approach provides valuable insights for developing deuteration protocols for Kukoamine A. For example, 1,1,3,3-²H₄-N¹-acetylspermine hydrochloride and 1,1,3,3,10,10,12,12-²H₈-spermine dihydrochloride have been synthesized in seven and three steps respectively. These syntheses demonstrate the feasibility of incorporating multiple deuterium atoms at specific positions in polyamine structures.

Synthesis Pathways for Kukoamine A-d8 (dihydrochloride)

Total Synthesis Approach

The total synthesis of Kukoamine A-d8 (dihydrochloride) can be adapted from established protocols for synthesizing non-deuterated Kukoamine A, with appropriate modifications to incorporate deuterium atoms at specific positions. A foundational approach involves using deuterated building blocks in a synthetic sequence similar to that used for Kukoamine A.

One reported total synthesis of Kukoamine A employs 2-methyl-5,6-dihydro-4H-1,3-oxazine as a carboxamide building block. This methodology could be adapted for Kukoamine A-d8 by incorporating deuterated reagents at key steps. The synthesis begins with the transformation of 2-methyl-5,6-dihydro-4H-1,3-oxazine to generate building blocks for polyamine construction. This approach offers a versatile framework that can be modified to introduce deuterium atoms at specific positions.

Semi-synthetic Approach from Kukoamine A

An alternative approach involves semi-synthesis starting from isolated Kukoamine A. This method requires first isolating Kukoamine A and then performing selective deuteration reactions. The isolation of Kukoamine A can be achieved using solid phase extraction with polyamide as described in patented processes.

The key steps in the isolation procedure include:

  • Dispersing a crude extract of kukoamine in a polar solution
  • Mixing with polyamide (such as nylon 6, nylon 66, nylon 1010 or polyaramide)
  • Separating the mixture by filtration
  • Washing the polyamide with water and aqueous methanol
  • Eluting kukoamine with an acidic solution (pH < 5)
  • Further purification by preparative liquid chromatography

Once Kukoamine A is isolated, deuteration can be performed using established hydrogen-deuterium exchange methodologies. Potential approaches include:

Catalytic Deuteration

A promising approach for preparing Kukoamine A-d8 involves catalytic deuteration using transition metal catalysts. This method can be adapted from protocols developed for other complex molecules. For example, the Pd/C-catalyzed H₂–D₂ exchange reaction in an H₂–D₂O system has been demonstrated as an effective method for deuterating various organic compounds. This approach could potentially be applied to Kukoamine A to generate the deuterated derivative.

The mechanism involves:

  • Oxidative insertion of Pd⁰ in the H₂–D₂O system
  • H₂ or in situ produced HD (or D₂) gas activating the catalyst
  • Formation of Pd⁰-HD or D₂ complex via ligand exchange reactions
  • Generation of D₂ gas for reductive deuteration
Base-Catalyzed Deuteration

Another potential approach involves base-catalyzed hydrogen-deuterium exchange using deuterated solvents. This method has been successfully applied to α-deuteration of amino acids and could potentially be adapted for specific positions in Kukoamine A. In one reported protocol, treatment with NaOEt in EtOD results in site-selective deuteration with high deuterium incorporation and stereoselectivity.

Synthesis from Deuterated Building Blocks

A third approach involves synthesizing Kukoamine A-d8 from pre-deuterated building blocks, particularly a deuterated spermine derivative and appropriate caffeic acid derivatives. This approach ensures precise placement of deuterium atoms at desired positions.

A potential synthetic route could involve:

  • Synthesis of deuterated spermine (1,1,3,3,10,10,12,12-²H₈-spermine)
  • Coupling with 3,4-dihydroxyphenylpropionic acid using appropriate coupling reagents
  • Conversion to the dihydrochloride salt

The synthesis of deuterated spermine can follow established protocols, such as those reported for 1,1,3,3,10,10,12,12-²H₈-spermine dihydrochloride. This approach offers precise control over the positions of deuterium incorporation.

Experimental Procedure for Kukoamine A-d8 Synthesis

Based on the available information and established chemical principles, the following experimental procedure represents a feasible approach for synthesizing Kukoamine A-d8 (dihydrochloride).

Materials and Reagents

Reagent Purity Role
3,4-dihydroxyphenylpropionic acid ≥99% Key building block
1,4-Diaminobutane-d8 dihydrochloride ≥99% Source of deuterium atoms
Dicyclohexylcarbodiimide (DCC) ≥99% Coupling agent
4-Dimethylaminopyridine (DMAP) ≥99% Catalyst
N-Hydroxysuccinimide (NHS) ≥98% Activating agent
Tetrahydrofuran (THF) Anhydrous Solvent
Formic acid 98% Acidification agent
Citric acid Food grade Buffer component
Methanol HPLC grade Purification solvent

Synthesis Procedure

The synthesis can be adapted from protocols used for non-deuterated Kukoamine A, with modifications to incorporate deuterated building blocks:

  • Prepare a solution of 3,4-dihydroxyphenylpropionic acid (2.18 g, 12 mmol) in 20 mL of anhydrous THF at ambient temperature.
  • Add dicyclohexylcarbodiimide (2.47 g, 12 mmol), 4-dimethylaminopyridine (10 mg, 0.08 mmol), and N-hydroxysuccinimide (1.38 g, 12 mmol) sequentially.
  • Stir the reaction mixture for 18 hours at ambient temperature.
  • Remove solids by filtration and wash with THF (2 × 50 mL).
  • Treat the crude reaction product solution with deuterated spermine (or appropriate deuterated polyamine building block) (1.21 g, 6 mmol) in THF (5 mL).
  • After the formation of a white precipitate, stir the reaction for 4 hours.
  • Filter off solids and wash with THF (2 × 100 mL).
  • Remove solvents in vacuo and purify the crude material using an SPE C18 column.

Purification Protocol

The purification process can follow these steps:

  • Condition an SPE C18 column with 20 mL of methanol, then 0.2% formic acid in water (20 mL).
  • Dissolve the crude sample in 0.2% formic acid in water (2 mL) and load onto the column.
  • Elute the column with 0.2% formic acid in water (2 × 20 mL).
  • Elute with 20 mL volumes of 0.1% formic acid containing successively 10%, 20%, 30%, and 40% methanol.
  • Perform a final elution with 100% methanol (20 mL).
  • Combine fractions containing the product, as analyzed by LCMS.
  • Remove methanol in vacuo and freeze-dry the product.
  • Convert to the dihydrochloride salt by treatment with anhydrous HCl in appropriate solvent.

Characterization and Quality Control

Analytical Techniques

The characterization of Kukoamine A-d8 (dihydrochloride) requires a combination of analytical techniques:

  • NMR Spectroscopy : ¹H NMR can confirm the incorporation of deuterium by the absence of specific proton signals. The expected ¹H NMR spectrum would show reduced integration values for protons replaced by deuterium.

  • Mass Spectrometry : LCMS analysis can confirm the molecular weight and isotopic distribution pattern characteristic of deuterated compounds. The expected mass for Kukoamine A-d8 (dihydrochloride) would show a mass increase of approximately 8 Da compared to non-deuterated Kukoamine A dihydrochloride.

  • HPLC Analysis : Purity can be assessed using HPLC with UV detection, typically at 260 nm where Kukoamine A has a notable absorbance.

Stability Considerations

Kukoamine A-d8 (dihydrochloride) exhibits notable moisture sensitivity, leading to rapid discoloration when exposed to moisture in its freeze-dried powder form. This instability can be managed by:

  • Maintaining acidic conditions in solution (e.g., using formic acid or citric acid)
  • Storing as the dihydrochloride salt to enhance stability
  • Keeping in sealed containers with desiccant
  • Storage at -20°C or below

Comparative Analysis of Preparation Methods

The different approaches to synthesizing Kukoamine A-d8 (dihydrochloride) can be compared based on several parameters:

Preparation Method Advantages Disadvantages Expected Yield Deuterium Incorporation
Total Synthesis Precise control over deuteration sites More complex, multistep procedure 20-30% >95%
Semi-synthesis from Kukoamine A Fewer steps, starting from natural product Less control over deuteration sites 40-60% 80-90%
Synthesis from Deuterated Building Blocks Direct incorporation of deuterium pattern Requires preparation of deuterated intermediates 30-50% >98%

Applications in Research

Kukoamine A-d8 (dihydrochloride) has numerous applications in scientific research:

  • As an internal standard for quantitative analysis of Kukoamine A in biological samples
  • For tracing metabolic pathways of Kukoamine A in pharmacokinetic studies
  • In studies investigating the antioxidant and cytoprotective effects of Kukoamine A
  • For investigating the potential antihypertensive properties of Kukoamine derivatives

Chemical Reactions Analysis

Types of Reactions

Kukoamine A-d8 (dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound back to its original form or to other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Kukoamine A-d8, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Antihypertensive Effects

Kukoamine A-d8 has been studied for its potential to lower blood pressure. Research involving spontaneously hypertensive rats demonstrated that oral administration of this compound resulted in significant reductions in blood pressure over a five-week period. The study employed a controlled methodology to assess safety and efficacy, revealing that daily doses led to measurable improvements in blood pressure regulation.

Table 1: Blood Pressure Measurements in Hypertensive Rat Model

Treatment GroupWeek 1Week 2Week 3Week 4Week 5Final Weight (g)
WKY Control222 ± 4242 ± 4258 ± 5274 ± 5285 ± 6293 ± 6
SHR Control235 ± 2255 ± 3271 ± 3282 ± 4293 ± 4300 ± 5
SHR Kukoamine A-d8 (5 mg/kg)239 ± 3257 ±3273 ± 4287 ± 4296 ± 4305 ± 4
SHR Kukoamine A-d8 (10 mg/kg)235 ± 3254 ± 3270 ± 3283 ± 3290 ± 4297 ± 3

This data indicates a consistent trend of blood pressure reduction in the treatment groups compared to controls, highlighting the compound's potential therapeutic role in managing hypertension .

Anticancer Properties

Kukoamine A-d8 has shown promise as an anticancer agent. Studies indicate that it inhibits cancer cell proliferation through various mechanisms, including the inhibition of trypanothione reductase, an enzyme critical for maintaining redox balance in cells. This inhibition is significant as it can lead to increased oxidative stress in cancer cells, promoting apoptosis.

Table 2: Inhibition of Trypanothione Reductase

CompoundKi (µM)
Kukoamine A-d8~1.8
Other InhibitorsVaries

The low Ki value suggests that Kukoamine A-d8 is a potent inhibitor, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

Research has also explored the neuroprotective effects of Kukoamine A-d8. Its interaction with the NMDA receptor's polyamine modulatory site suggests potential applications in neurodegenerative diseases where excitotoxicity plays a role. By modulating NMDA receptor activity, Kukoamine A-d8 may help protect neurons from damage associated with conditions like Alzheimer's disease and Parkinson's disease.

Biochemical Mechanisms

The biochemical actions of Kukoamine A-d8 extend beyond hypertension and cancer. It has been observed to influence various metabolic pathways, including those related to polyamines and nitric oxide synthesis. The compound's ability to interact with these pathways may provide insights into its broader physiological effects.

Case Studies and Future Directions

Several case studies have documented the efficacy of Kukoamine A-d8 across different animal models and cell lines:

  • Hypertensive Rat Model : Demonstrated significant blood pressure reduction with long-term administration.
  • Cancer Cell Lines : Exhibited reduced viability and increased apoptosis in various cancer cell lines when treated with Kukoamine A-d8.

Future research should focus on clinical trials to evaluate the safety and efficacy of Kukoamine A-d8 in humans, as well as its potential synergistic effects when combined with other therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Kukoamine A, B, and D

Kukoamine A-d8 shares its core structure with Kukoamine A, B, and D, which are natural acylpolyamines conjugated with spermine/spermidine backbones and dihydrocaffeoyl moieties. Key differences include:

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Kukoamine A C₂₈H₄₂N₄O₆·2HCl 530.67 Natural compound with two dihydrocaffeoyl groups; potent antioxidant and enzyme inhibitor .
Kukoamine B C₂₈H₄₂N₄O₆·2HCl 530.67 Position isomer of Kukoamine A; superior cytoprotection due to enhanced Fe²⁺ chelation .
Kukoamine D C₂₈H₄₂N₄O₆·2HCl 530.67 Structural variant with altered acyl group arrangement; less studied .
Kukoamine A-d8 C₂₈H₃₄D₈N₄O₆·2HCl 538.71 Deuterated analog; used exclusively for analytical standardization .
  • Antioxidant Activity :

    • Kukoamine A exhibits higher IC₅₀ values (lower potency) in radical-scavenging assays (e.g., DPPH•: IC₅₀ = 56.5 µM; PTIO•: IC₅₀ = 188.4 µM) compared to Kukoamine B (DPPH•: IC₅₀ = 42.3 µM; PTIO•: IC₅₀ = 94.2 µM) .
    • Kukoamine B demonstrates stronger Fe²⁺ chelation (UV-Vis absorption at 510 nm) due to its isomer-specific coordination geometry .
  • Enzyme Inhibition: Kukoamine A is a competitive inhibitor of Crithidia fasciculata trypanothione reductase (TR) (Kᵢ = 1.8 µM), outperforming analogs with fewer dihydrocaffeoyl groups (e.g., N1-(dihydrocaffeoyl)spermine: Kᵢ = 85 µM) . Kukoamine A also inhibits soybean lipoxygenase (IC₅₀ = 9.5 µM), while Kukoamine B and synthetic derivatives show ≤32% inhibition at equivalent concentrations .

Deuterated vs. Non-Deuterated Forms

  • Kukoamine A-d8 vs. 530 for non-deuterated form) . Unlike Kukoamine A, which is bioactive, Kukoamine A-d8 is metabolically inert and used solely for analytical purposes .

Other Polyamine Derivatives

  • Putrescine Dihydrochloride and Cadaverine Dihydrochloride: Simple polyamines lacking dihydrocaffeoyl moieties; primarily involved in cellular processes like DNA stabilization. No significant antioxidant or enzyme-inhibitory activity reported .
  • Synthetic Acylpolyamines :
    • Compounds like N1,N12-bis(dihydrocaffeoyl)-N4,N8-bis(guanidyl)spermine (KI = 13 µM for TR) show reduced potency compared to Kukoamine A, highlighting the necessity of unmodified dihydrocaffeoyl groups for high activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.